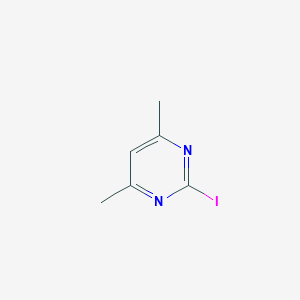

2-Iodo-4,6-dimethylpyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQMOIDHGGDJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465833 | |

| Record name | 2-iodo-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16879-40-6 | |

| Record name | 2-Iodo-4,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16879-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-4,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for 2 Iodo 4,6 Dimethylpyrimidine

Established Synthetic Routes to 2-Iodo-4,6-dimethylpyrimidine

The most conventional and widely utilized methods for preparing this compound involve the transformation of other halogenated pyrimidine (B1678525) precursors. This approach is favored due to the accessibility of the starting materials and the reliability of the reactions.

The conversion of a more readily available halogenated pyrimidine, such as a chloro- or bromo-derivative, into the iodo-analogue is the cornerstone of traditional synthesis for this compound.

The most common and direct precursor for the synthesis of this compound is 4,6-dimethyl-2-chloropyrimidine. The transformation is typically achieved through a Finkelstein-type reaction, which involves a nucleophilic substitution where the chlorine atom is displaced by an iodide ion. thieme-connect.debyjus.com This halogen exchange is an equilibrium process, driven to completion by the use of an excess of the iodide salt or by the precipitation of the resulting metal chloride in a suitable solvent. byjus.comworktribe.com

Common reagents for this transformation include sodium iodide (NaI) or potassium iodide (KI) in a polar aprotic solvent like acetone (B3395972) or acetonitrile. byjus.comsmolecule.com The insolubility of sodium chloride (NaCl) or potassium chloride (KCl) in acetone helps to drive the reaction forward according to Le Châtelier's principle. byjus.com Another effective reagent system is the use of concentrated hydroiodic acid (HI), which serves as a potent source of iodide ions. thieme-connect.de More modern variations may employ silyl (B83357) iodides, such as iodotrimethylsilane (B154268) (TMS-I), which can be generated in situ, to facilitate the halogen exchange under milder conditions. epfl.ch

The reaction conditions are generally moderate, though they can vary depending on the chosen reagents. For instance, reactions with NaI in acetone often require heating under reflux, while the use of hydroiodic acid can sometimes proceed at room temperature over a longer reaction period. thieme-connect.de

Table 1: Typical Reaction Conditions for the Synthesis of 2-Iodopyrimidines via Halogen Exchange

| Starting Material | Reagent(s) | Solvent | Temperature | Reaction Time | Ref. |

| 2-Chloropyrimidine | Sodium Iodide, Hydroiodic Acid (57 wt%) | Chloroform | 0°C to Room Temp. | 20 hours | |

| 4-Chloro-2-(methylsulfanyl)pyrimidine | Hydroiodic Acid (57% aq) | None | Room Temp. | 48 hours | thieme-connect.de |

| 2-Chloropyrimidines | Sodium Iodide | Acetone | Reflux | Not Specified | thieme-connect.de |

| 2-Chloropyrimidine | Iodotrimethylsilane (in situ) | Not Specified | Not Specified | Not Specified | epfl.ch |

While direct electrophilic iodination is a common strategy for functionalizing aromatic rings, it is challenging and less common for the C2-position of the pyrimidine nucleus. Electrophilic iodination of pyrimidines, often using iodine in the presence of an oxidizing agent or a Lewis acid catalyst like silver nitrate (B79036) (AgNO₃), typically directs substitution to the more electron-rich C5-position. The C2 and C4/C6 positions are electron-deficient, making them resistant to electrophilic attack and prone to nucleophilic substitution instead.

Consequently, halogen exchange reactions, particularly the Finkelstein reaction, represent the most reliable and general strategy for the synthesis of 2-iodopyrimidines from their corresponding 2-chloro or 2-bromo precursors. thieme-connect.de The efficiency of this SNAr (Nucleophilic Aromatic Substitution) reaction at the 2-position makes it the method of choice. Silyl-mediated halogen exchange, using reagents like iodotrimethylsilane, has also been established as a versatile method applicable to a range of nitrogen heterocycles, including pyrimidines, providing an alternative to traditional Finkelstein conditions. epfl.ch

Synthesis from Precursor Halogenated Pyrimidines

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in organic synthesis have focused on the development of more efficient and direct methods for forming carbon-halogen bonds, with a significant emphasis on catalyst-mediated reactions.

Catalytic methods, particularly those employing transition metals, offer novel routes that can potentially overcome the limitations of traditional stoichiometric reactions. These approaches often involve the direct functionalization of C-H bonds.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles. While a specific palladium-catalyzed synthesis of this compound from its unfunctionalized parent has not been extensively reported, related methodologies demonstrate the principle and potential of this approach.

Research has shown the successful palladium-catalyzed regioselective C-H iodination of 4-arylpyrimidines. nih.govacs.org These reactions utilize a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with an iodine source like N-iodosuccinimide (NIS). nih.govacs.org The pyrimidine ring itself can act as a directing group to guide the functionalization to a specific C-H bond on an attached aryl group. nih.govacs.org Furthermore, palladium-catalyzed ortho-C-H iodination directed by weakly coordinating groups on various substrates has been achieved using molecular iodine (I₂) as the oxidant. researchgate.net These advanced methods highlight the potential for developing a direct, palladium-catalyzed C2-iodination of the 4,6-dimethylpyrimidine (B31164) core, which would represent a significant innovation by bypassing the need for a pre-halogenated precursor.

Table 2: Examples of Palladium-Catalyzed C-H Iodination on Aromatic Systems

| Substrate Type | Catalyst | Iodine Source | Coupling Partner/Oxidant | Solvent | Ref. |

| 4-Arylpyrimidines | Pd(OAc)₂ | N-Iodosuccinimide (NIS) | - | Not Specified | nih.govacs.org |

| Amide-containing aromatics | Pd(OAc)₂ | I₂ | I₂ (as sole oxidant) | Dichloroethane (DCE) | researchgate.net |

| Arylpyridines (electrochemical) | Pd(OAc)₂ | n-Bu₄NI | Anode (oxidant) | Acetic Acid | acs.org |

| Benzoic Acids | Pd(OAc)₂ | N-Iodosuccinimide (NIS) | - | Not Specified | nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and related heterocyclic compounds is a critical area of research, aiming to mitigate the environmental impact associated with traditional synthetic routes. Conventional methods for the iodination of pyrimidine rings can be challenging due to the weak reactivity of iodine, often necessitating harsh reaction conditions, such as the use of strong acids (nitric, acetic, or sulfuric acid) or potent oxidizing agents. mdpi.com The development of environmentally benign alternatives focuses on several core principles of green chemistry, including the use of safer solvents, alternative energy sources, and waste reduction.

One of the foremost strategies in greening the synthesis of iodinated pyrimidines is the reduction or elimination of hazardous organic solvents. A significant advancement in this area is the use of solvent-free mechanical grinding. mdpi.com This mechanochemical approach for the direct iodination of pyrimidine derivatives avoids the need for solvents altogether, thereby reducing environmental pollution and simplifying product purification. mdpi.com

In cases where solvents are necessary, the focus shifts to using greener alternatives. Water and polyethylene (B3416737) glycols (PEGs) have emerged as promising green solvents for the synthesis of nitrogen-containing heterocycles. mdpi.com PEGs are particularly advantageous as they are biodegradable, non-toxic, non-volatile, and available in various molecular weights. mdpi.com The use of water as a solvent is also highly desirable, and iodine-catalyzed reactions have been successfully carried out in aqueous media for the synthesis of various heterocyclic compounds. mdpi.com

Alternative energy sources are also being explored to enhance the efficiency and sustainability of synthesis. Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields compared to conventional heating methods. smolecule.comresearchgate.net Electrochemical synthesis represents another mild and green approach, offering an atom-efficient route that avoids the use of harsh chemical oxidizing and reducing agents often employed in traditional methods. mdpi.com

The principle of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is addressed through the development of multicomponent reactions. These reactions are inherently efficient as they combine multiple reactants in a single step to form a complex product, thus minimizing waste. mdpi.com Furthermore, the selection of greener reagents, such as using dimethyl carbonate as a less hazardous methylating agent, contributes to reducing waste and energy consumption in the synthesis of pyrimidine derivatives. google.com

The effectiveness of these green approaches can be evaluated using metrics like atom economy (AE), reaction mass efficiency (RME), and process mass intensity (PMI), which quantify the environmental sustainability of a chemical process. semanticscholar.org

Table 1: Application of Green Chemistry Principles in Pyrimidine Synthesis

| Method | Key Reagents/Conditions | Green Chemistry Principle Applied | Research Findings |

|---|---|---|---|

| Mechanical Grinding | Pyrimidine derivatives, Iodine source, Grinding | Solvent-Free Conditions, Energy Efficiency | Provides a simple and efficient method for the iodination of pyrimidines without the need for environmentally harmful solvents. mdpi.com |

| Microwave-Assisted Synthesis | Substrates, Catalysts, Microwave irradiation | Energy Efficiency, Reduced Reaction Time | Can lead to slight improvements in yield and significantly shorter reaction times compared to traditional heating methods. researchgate.net |

| Aqueous Media Synthesis | Substrates, Iodine catalyst, Water | Use of Safer Solvents | Water is an effective and environmentally benign solvent for certain iodine-catalyzed reactions leading to nitrogen heterocycles. mdpi.com |

| Electrochemical Synthesis | Arylaldehydes, Barbituric acid derivatives, Alcohol solvent | Atom Economy, Avoidance of Hazardous Reagents | Offers a mild, green, and atom-efficient route by avoiding harsh chemical oxidizing and reducing agents. mdpi.com |

| Use of Green Reagents | Guanidine nitrate, Diethyl malonate, Dimethyl carbonate | Use of Renewable/Less Hazardous Feedstocks | Using dimethyl carbonate as a methylation reagent shortens the reaction process and significantly reduces waste generation and energy consumption. google.com |

Structural Elucidation and Solid State Characterization of 2 Iodo 4,6 Dimethylpyrimidine

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis offers a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

The molecular structure of 2-iodo-4,6-dimethylpyrimidine, with the chemical formula C₆H₇IN₂, reveals specific geometric and conformational features. iucr.orgnih.gov In the crystalline state, the molecule exhibits a notable element of symmetry, with all non-hydrogen atoms residing on a crystallographic mirror plane. iucr.orgnih.govresearchgate.netiucr.org This planarity is a key feature of its conformation. The iodine atom is bonded to the C1 carbon of the pyrimidine (B1678525) ring at a distance of 2.108 (4) Å. nih.gov The pyrimidine ring itself is composed of alternating carbon and nitrogen atoms, with the two nitrogen atoms at positions 1 and 2 and the methyl groups attached to carbons C4 and C6. nih.gov

The compound was analyzed at a temperature of 296 K using Mo Kα radiation. iucr.orgnih.gov The refinement of the crystal structure data resulted in an R-factor of 0.026 and a wR factor of 0.066, indicating a high-quality structural determination. nih.goviucr.org Key data from the crystallographic analysis are summarized below.

Table 1: Crystallographic Data and Refinement Parameters for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| a (Å) | 7.930 (2) |

| b (Å) | 7.0256 (19) |

| c (Å) | 14.499 (4) |

| Volume (ų) | 807.8 (4) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R) | 0.026 |

| Weighted R-factor (wR) | 0.066 |

Data sourced from references iucr.orgnih.goviucr.org.

A significant feature of the crystal structure is the disorder observed in the hydrogen atoms of the two methyl groups. iucr.orgresearchgate.netiucr.orgacs.org Due to the molecule's position on a crystallographic mirror plane, the hydrogen atoms of these methyl groups are disordered over two distinct positions. iucr.orgnih.govresearchgate.netiucr.org These positions have been assigned an equal occupancy factor of 0.5 in the structural refinement. nih.goviucr.org

The crystal structure of this compound belongs to the orthorhombic crystal system. iucr.orgnih.gov The specific space group was determined to be P n m a. iucr.orgnih.gov The dimensions of the unit cell at 296 K are a = 7.930 (2) Å, b = 7.0256 (19) Å, and c = 14.499 (4) Å, resulting in a unit cell volume of 807.8 (4) ų. iucr.orgnih.gov

Crystallographic Data and Refinement Parameters

Intermolecular Interactions in Crystalline this compound

The arrangement of molecules in the crystal lattice is directed by specific non-covalent interactions.

A noteworthy feature of the crystal packing is the presence of short intermolecular contacts between the iodine atom of one molecule and a nitrogen atom of an adjacent molecule. iucr.orgnih.govresearchgate.netiucr.org The measured distance for this I···N contact is 3.390 (3) Å. iucr.orgnih.goviucr.org This distance is significantly shorter than the sum of the van der Waals radii of iodine and nitrogen, suggesting a notable halogen bonding interaction. nih.goviucr.org These I···N interactions link the molecules together, forming zigzag chains within the crystal structure. iucr.orgresearchgate.netiucr.org

Table 2: Key Intermolecular Contact Distance

| Interaction Type | Distance (Å) |

|---|

Data sourced from references iucr.orgnih.goviucr.org.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

π–π Stacking Interactions between Pyrimidine Rings

A significant feature of the crystal packing of this compound is the presence of strong intermolecular π–π stacking interactions between the pyrimidine rings of adjacent molecules. nih.gov These interactions occur between the electron-rich π-systems of the aromatic pyrimidine rings.

Formation of Supramolecular Architectures

The interplay of multiple non-covalent interactions within the crystal structure of this compound leads to the formation of a well-defined two-dimensional supramolecular architecture. nih.goviucr.org The primary forces driving this assembly are the previously mentioned short intermolecular I···N contacts (halogen bonds) and the π–π stacking interactions.

The I···N interactions are responsible for linking the individual molecules into one-dimensional zigzag chains. iucr.orgnih.gov These chains are then further organized by the π–π stacking interactions between the pyrimidine rings of molecules in adjacent chains. nih.gov The combination of these orthogonal interactions—the linear linking via halogen bonds and the stacking of the planar aromatic rings—results in the extension of the structure into a two-dimensional sheet or layer. nih.goviucr.org This layered architecture is a common motif in the crystal engineering of halogenated heterocyclic compounds.

Spectroscopic Characterization Techniques

The molecular structure of this compound is further confirmed and characterized by various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments, Infrared (IR) spectroscopy identifies the characteristic vibrational modes of the functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides insights into its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the different nuclei in the molecule.

¹H NMR: The proton NMR spectrum is expected to show two main signals. The methyl groups (CH₃) at positions 4 and 6 are chemically equivalent and would therefore produce a single, sharp singlet. The proton at position 5 of the pyrimidine ring (C-H) would appear as another distinct singlet. The integration of these signals would correspond to a 6:1 ratio, representing the six methyl protons and the single pyrimidine proton, respectively.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Due to the molecule's symmetry, four distinct signals are expected: one for the two equivalent methyl carbons, one for the two equivalent pyrimidine ring carbons at positions 4 and 6, one for the pyrimidine ring carbon at position 5, and one for the carbon atom at position 2, which is bonded to the iodine atom. The chemical shift of the C2 carbon is significantly influenced by the electronegative iodine atom.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.5 | Singlet | 4,6-CH₃ |

| ¹H | ~7.0 | Singlet | 5-H |

| ¹³C | ~24 | Quartet | 4,6-CH₃ |

| ¹³C | ~120 | Doublet | C5 |

| ¹³C | ~168 | Singlet | C4, C6 |

| ¹³C | ~130 | Singlet | C2 |

Note: These are predicted values based on typical chemical shifts for similar pyrimidine structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=N, and C=C bonds within the pyrimidine ring and the methyl groups. The C-I stretch would also be present but may be in the far-infrared region and less commonly observed.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

|---|---|---|

| 3000-2850 | Medium-Weak | C-H stretch (methyl groups) |

| ~1600-1550 | Strong | C=N stretch (pyrimidine ring) |

| ~1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1450-1375 | Medium | C-H bend (methyl groups) |

| Below 600 | Weak | C-I stretch |

Note: These are approximate ranges for the expected vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (234.04 g/mol ). nih.gov

The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the iodine atom (I•), leading to a significant peak at m/z 107, which corresponds to the 4,6-dimethylpyrimidinyl cation. Another possible fragmentation could be the loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragments. The presence of the heavy iodine isotope (¹²⁷I) would give a distinct isotopic pattern for the molecular ion and any iodine-containing fragments.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction class for this compound, owing to the electronic properties of the pyrimidine core.

The pyrimidine ring is classified as a π-deficient heterocycle, meaning the electron density in the aromatic system is significantly lowered by the presence of the two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency makes the carbon atoms of the ring, particularly at positions 2, 4, and 6, electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org

In this compound, the C2 position is activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily broken and subsequently restored upon the elimination of the iodide ion. masterorganicchemistry.comwikipedia.org The iodine atom, being a large and polarizable halogen, serves as a good leaving group in this second step. Consequently, a wide range of nucleophiles, including amines, alkoxides, and thiols, can displace the iodine atom to form new 2-substituted 4,6-dimethylpyrimidine (B31164) derivatives.

| Position on Pyrimidine Ring | Electronic Character | Susceptibility to Nucleophilic Attack |

|---|---|---|

| C2 | Electron-deficient (δ+) | High |

| C4 | Electron-deficient (δ+) | High |

| C5 | Less electron-deficient | Low |

| C6 | Electron-deficient (δ+) | High |

A significant application of the reactivity at the C2 position is the synthesis of heterocyclic compounds, such as pyrazoles. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) results in the nucleophilic substitution of the iodo group to form 2-hydrazinyl-4,6-dimethylpyrimidine (B165083). tandfonline.comresearchgate.netnih.gov

This hydrazine derivative is a versatile intermediate. For instance, it can undergo condensation with 1,3-dicarbonyl compounds. Research has shown that condensing 2-hydrazinyl-4,6-dimethylpyrimidine with dehydroacetic acid yields an intermediate hydrazone. tandfonline.comresearchgate.net This intermediate can then be rearranged and cyclized with various aryl or heteroaryl hydrazines to produce a series of 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols. tandfonline.com This synthetic route highlights the utility of the initial nucleophilic substitution in building more complex, biologically relevant molecules. The general method for synthesizing pyrazoles often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. tandfonline.commdpi.com

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms provides insight into the factors controlling the chemical behavior of this compound.

In nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving group can have a counterintuitive effect on the reaction rate compared to aliphatic SN2 reactions. For activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I. researchgate.netnih.gov This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient ring, which breaks aromaticity. masterorganicchemistry.com A more electronegative atom like fluorine strongly polarizes the carbon-halogen bond and activates the ring towards this attack more effectively. masterorganicchemistry.comwikipedia.org

However, iodine's role is multifaceted. While it is less activating towards the initial attack than fluorine, it is an excellent leaving group in the second, fast step of the SNAr mechanism due to its large size, high polarizability, and the relative weakness of the C-I bond. youtube.comdoubtnut.com The iodide anion is a very stable species. This good leaving group ability is particularly crucial in other reaction types, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), where this compound is a valuable reaction partner. nih.gov In these reactions, the C-I bond's ability to undergo oxidative addition to the metal catalyst is the key step. Thus, while not the most activating group for SNAr, the iodine atom is a versatile and effective leaving group that enables a broad range of transformations.

| Halogen | Electronegativity | Polarizability | Leaving Group Ability in SNAr (Rate-Determining Attack) | Leaving Group Ability in Elimination Step |

|---|---|---|---|---|

| F | 3.98 | Low | Excellent | Poor |

| Cl | 3.16 | Moderate | Good | Good |

| Br | 2.96 | High | Good | Very Good |

| I | 2.66 | Very High | Fair | Excellent |

The two methyl groups at the C4 and C6 positions exert both electronic and steric influences on the reactivity of the pyrimidine ring.

Electronic Effects : Methyl groups are weak electron-donating groups through an inductive effect. cdnsciencepub.com This slightly increases the electron density of the pyrimidine ring, which would tend to decrease its reactivity towards nucleophiles compared to an unsubstituted pyrimidine. ontosight.ai However, this deactivating effect is generally minor compared to the strong activation provided by the two ring nitrogens.

Steric Effects : The methyl groups are located ortho to the C2 position. Their physical bulk can sterically hinder the approach of a nucleophile to the C2 carbon. This steric hindrance can affect the rate of reaction, particularly with large or bulky nucleophiles. However, for many nucleophiles, including hydrazines, the reaction proceeds efficiently, suggesting the steric effect is not prohibitive. tandfonline.com

Conclusion

2-Iodo-4,6-dimethylpyrimidine stands out as a versatile and highly reactive compound in the field of organic chemistry. Its well-defined synthesis, characterized structure, and, most importantly, its broad applicability in transition-metal-catalyzed cross-coupling reactions underscore its importance as a key building block for the construction of a wide range of functionalized pyrimidine (B1678525) derivatives. The continued exploration of its reactivity will undoubtedly lead to the development of novel molecules with interesting properties and applications.

Applications of 2 Iodo 4,6 Dimethylpyrimidine in Advanced Chemical Synthesis

Precursor in Ligand Synthesis for Catalysis

The strategic placement of the iodo group on the 4,6-dimethylpyrimidine (B31164) scaffold renders the molecule an excellent substrate for cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov This reactivity is pivotal in the synthesis of sophisticated ligands that are essential for transition-metal-catalyzed reactions. nih.gov

2-Iodo-4,6-dimethylpyrimidine serves as a key starting material for creating a variety of pyrimidine-based ligands. nih.gov The carbon-iodine bond is susceptible to cleavage and subsequent bond formation with other organic fragments, often facilitated by a palladium catalyst. This allows for the introduction of diverse functional groups at the 2-position of the pyrimidine (B1678525) ring, which can then coordinate with transition metals like palladium, copper, and iridium. nih.govdntb.gov.ua These metal-ligand complexes are instrumental in catalyzing a broad spectrum of chemical transformations.

The synthesis of these ligands often involves well-established cross-coupling methodologies. The general approach leverages the reactivity of the iodo-pyrimidine to append coordinating moieties, such as pyridyl or phosphino (B1201336) groups, thereby creating bidentate or tridentate ligands capable of forming stable and catalytically active metal complexes. researchgate.net

Table 1: Examples of Catalytic Applications Using Pyrimidine-Based Ligands

| Catalyst Type | Reaction Type | Potential Application |

|---|---|---|

| Palladium-Pyrimidine | C-C Cross-Coupling (e.g., Suzuki, Heck) | Synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.com |

| Copper-Pyrimidine | Cycloaddition Reactions | Construction of complex heterocyclic rings. mdpi.com |

This table illustrates the potential applications of ligands derived from pyrimidine precursors.

Ferrocene (B1249389), with its unique sandwich structure and electrochemical properties, is a highly desirable component in ligand design for asymmetric catalysis and materials science. nih.gov The reactivity of this compound makes it a suitable partner for incorporation into ferrocene-containing structures. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, can be employed to link the pyrimidine unit to a ferrocenyl moiety. mdpi.commdpi.com

For instance, a synthetic strategy could involve the coupling of this compound with a ferrocene derivative bearing a boronic acid or a terminal alkyne. This would generate a hybrid ligand that combines the coordinating ability of the pyrimidine's nitrogen atoms with the distinct steric and electronic properties of the ferrocene group. nih.govresearchgate.net Such ligands are valuable in creating catalysts for stereoselective synthesis and in the development of redox-active materials. nih.govmdpi.com

Intermediate in the Synthesis of Heterocyclic Compounds

The pyrimidine nucleus is a fundamental scaffold in a vast number of biologically active compounds, including nucleic acids. nih.gov As an accessible precursor, this compound provides a gateway to a diverse range of more complex heterocyclic systems with significant therapeutic potential.

The pyrimidine core is a privileged structure in medicinal chemistry, appearing in drugs with a wide spectrum of activities. Synthetic routes starting from halogenated pyrimidines are common for building libraries of potential drug candidates. The iodo group in this compound can be readily displaced or undergo coupling reactions to introduce functionalities that modulate biological activity. This makes it an important intermediate in the synthesis of molecules targeted for various diseases.

Research has demonstrated that modifying the pyrimidine core can lead to compounds with a range of biological effects. For example, derivatives of 4,6-dimethylpyrimidine have been investigated for various therapeutic applications. By starting with this compound, chemists can access thio-substituted derivatives, which have shown promise as plant growth stimulators. researchgate.net The synthesis involves replacing the iodo group with a thiol, followed by further functionalization. This highlights how a simple precursor can be elaborated into molecules with specific and valuable biological functions. researchgate.net

Table 2: Potential Biological Activities of Pyrimidine Derivatives

| Derivative Class | Potential Biological Activity |

|---|---|

| Thio-substituted Pyrimidines | Plant Growth Stimulation researchgate.net |

| Fused Pyrimidines | Anticancer, Antiviral |

This table summarizes the diverse biological roles that can be achieved by modifying the core pyrimidine structure.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The crystal structure of this compound itself provides a clear example of these principles at work.

In the solid state, molecules of this compound arrange themselves into a well-defined, two-dimensional supramolecular architecture. nih.govnih.govresearchgate.net This organization is driven by two primary non-covalent forces: halogen bonding and π–π stacking.

Halogen Bonding: A short intermolecular contact occurs between the iodine atom of one molecule and a nitrogen atom of an adjacent molecule (I⋯N). nih.gov This interaction, with a measured distance of 3.390 Å, is significantly shorter than the sum of the van der Waals radii, indicating a strong, directional halogen bond. These bonds link the molecules into zigzag chains. nih.govnih.govresearchgate.net

π–π Stacking: The planar pyrimidine rings of adjacent molecules engage in intermolecular π–π stacking interactions. nih.gov The distance between the centers (centroids) of these rings is 3.5168 Å, indicating an effective overlap of their electron clouds. nih.govresearchgate.net

Together, these interactions create a stable, layered crystal lattice, demonstrating how the specific functionalities of the molecule direct its self-assembly into a highly ordered supramolecular structure. nih.gov

Table 3: Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Atom Pair | Measured Distance (Å) | Significance |

|---|---|---|---|

| Halogen Bond | I···N | 3.390 nih.govnih.govresearchgate.net | Links molecules into zigzag chains. |

Data sourced from crystallographic studies. nih.govnih.govresearchgate.net

Engineering of 2D Supramolecular Architectures

The molecular structure of this compound is conducive to the formation of two-dimensional (2D) supramolecular architectures through a combination of distinct intermolecular forces. nih.govnih.govresearchgate.net The assembly process is primarily driven by two key interactions: halogen bonding and π–π stacking. nih.gov

The crystal structure analysis reveals that molecules of this compound are linked into zigzag chains via short intermolecular I···N contacts. nih.govresearchgate.net These chains are further organized by strong intermolecular π–π stacking interactions that occur between the pyrimidine rings of adjacent molecules. nih.gov The interplay of these orthogonal interactions—the directional halogen bonds forming the chains and the π–π stacking interactions linking these chains—results in the extension of the structure into a well-defined two-dimensional network. nih.govnih.govresearchgate.net This self-assembly demonstrates a powerful strategy in crystal engineering, where the specific placement of interacting functional groups on a molecular scaffold dictates the dimensionality and architecture of the resulting supramolecular entity.

The key intermolecular distances that define this 2D assembly are summarized in the table below.

| Interaction Type | Atoms Involved | Distance (Å) | Reference |

| Halogen Bond | I···N | 3.390 (3) | nih.govnih.gov |

| π–π Stacking | Centroid–Centroid | 3.5168 (10) | nih.govnih.gov |

Halogen Bonding Interactions in Crystal Engineering

Halogen bonding is a highly directional, non-covalent interaction that has gained prominence as a reliable tool in crystal engineering for the construction of complex supramolecular assemblies. nih.govnih.govnih.gov It involves an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen atom in a heterocyclic ring. nih.gov In the case of this compound, the iodine atom acts as the halogen bond donor, and a nitrogen atom of an adjacent pyrimidine ring serves as the halogen bond acceptor.

The crystallographic analysis of this compound provides a clear example of this principle. The observed intermolecular I···N contact of 3.390 (3) Å is significantly shorter than the sum of the van der Waals radii of iodine and nitrogen, indicating a strong and specific interaction. nih.gov This directional halogen bond is the primary force responsible for linking the individual molecules into one-dimensional zigzag chains, which serve as the foundational motif for the larger 2D architecture. nih.govnih.govresearchgate.net The reliability and directionality of the I···N halogen bond make this compound a valuable component for designing and engineering crystalline materials with predictable structural motifs.

The crystallographic data for this compound, which underpins the understanding of its halogen bonding behavior, is presented below.

| Parameter | Value |

| Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 |

| Crystal System | Orthorhombic |

| a (Å) | 7.930 (2) |

| b (Å) | 7.0256 (19) |

| c (Å) | 14.499 (4) |

| V (ų) | 807.8 (4) |

| Z | 4 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to predict molecular properties and reaction mechanisms.

A DFT analysis of 2-Iodo-4,6-dimethylpyrimidine would reveal key aspects of its electronic nature. Such a study would typically involve geometry optimization to find the lowest energy conformation of the molecule. Following this, calculations of electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map would be performed.

The electronic structure is significantly influenced by the substituents on the pyrimidine (B1678525) ring. The iodine atom at the 2-position is an electron-withdrawing group due to its electronegativity, while the two methyl groups at the 4- and 6-positions are electron-donating. These opposing effects would create a unique electronic distribution across the molecule, influencing its reactivity and intermolecular interactions. DFT calculations, such as those performed on similar molecules like 2-amino-4,6-dimethyl pyrimidine using the B3LYP method, can provide quantitative measures of these properties. nih.govresearchgate.net

A hypothetical DFT analysis might yield the following types of data:

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | ~ -1.2 eV | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the electronic excitability and chemical stability of the molecule. |

| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Actual values would require a specific computational study.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying transition states and calculating activation energies. For this compound, a known participant in cross-coupling reactions, DFT could be used to model the step-by-step mechanism of, for example, a Suzuki or Sonogashira coupling. nih.gov

Such an analysis would involve:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States: The saddle points on the potential energy surface connecting reactants to products are found.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of the reaction.

This information provides a detailed understanding of the reaction's kinetics and thermodynamics, which is crucial for optimizing reaction conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They allow the evolution of a system to be observed over time, providing insights into dynamic processes and bulk properties.

Experimental crystallographic studies have shown that in the solid state, this compound molecules are linked into zigzag chains through short intermolecular I···N contacts of 3.390 Å. nih.goviucr.org Additionally, intermolecular π–π stacking interactions are observed between the pyrimidine rings of adjacent molecules, with a centroid–centroid distance of 3.5168 Å, leading to a two-dimensional supramolecular architecture. nih.goviucr.orgresearchgate.net

MD simulations could be employed to model these interactions in both the solid state and in various solvents. In the solid state, simulations could provide insights into the vibrational dynamics of the crystal lattice and the stability of the observed packing. In solution, MD could be used to study the solvation of the molecule and its tendency to form aggregates. The simulations would track the positions and velocities of all atoms in the system, governed by a chosen force field that describes the interatomic and intermolecular potentials.

Table 2: Experimentally Determined Intermolecular Interactions in Solid this compound

| Interaction Type | Measured Distance | Significance |

| I···N contact | 3.390 (3) Å nih.goviucr.org | A type of halogen bond that contributes to the formation of molecular chains. nih.goviucr.org |

| π–π stacking | 3.5168 (10) Å nih.goviucr.org | Non-covalent interaction between aromatic rings that helps stabilize the crystal structure. nih.goviucr.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property.

While specific QSAR studies for derivatives of this compound are not readily found, the general methodology can be described. The development of a QSAR model for derivatives would involve:

Data Set Collection: A series of this compound derivatives with measured biological activity (e.g., as enzyme inhibitors or receptor antagonists) would be compiled.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each derivative.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

While 2-iodo-4,6-dimethylpyrimidine is a known partner in traditional cross-coupling reactions, future work will likely venture into more advanced and sustainable catalytic methodologies. nih.gov A significant area of potential is the use of photoredox catalysis . This approach, which uses visible light to drive chemical reactions, could enable new transformations of this compound under mild conditions. acs.orgnih.gov Research into photoredox-mediated reactions could unlock novel pathways for C-C and C-heteroatom bond formation, potentially with different selectivity compared to traditional methods. nih.govacs.org For instance, the generation of pyrimidinyl radicals from the C-I bond via photoredox catalysis could facilitate unique intramolecular cyclization or intermolecular addition reactions. researchgate.net

Another promising frontier is the direct C–H functionalization of the pyrimidine (B1678525) core or its derivatives. thieme-connect.comthieme-connect.com Although the iodine atom provides a specific reactive handle, methodologies that can selectively activate and functionalize the C-H bonds on the pyrimidine ring would offer a more atom-economical approach to elaborate the scaffold. researchgate.netresearchgate.net Research could focus on developing transition-metal-catalyzed C-H activation protocols where the pyrimidine ring itself directs the regioselectivity of the reaction, allowing for the introduction of new functional groups at positions not easily accessible through classical synthesis. acs.org

Integration into Flow Chemistry Platforms

The translation of synthetic methods from batch to continuous flow processes is a major trend in modern chemistry, offering benefits such as enhanced safety, scalability, and process control. nih.govdurham.ac.uk The synthesis and subsequent functionalization of this compound are well-suited for adaptation to flow chemistry platforms. researchgate.net Flow reactors can enable precise control over reaction parameters like temperature and mixing, which is crucial for optimizing the yields and purity of products from the often highly exothermic or rapid cross-coupling reactions involving this substrate. flinders.edu.au

Future research could focus on developing multi-step flow syntheses where this compound is generated and then immediately consumed in a subsequent cross-coupling or functionalization step without isolation. beilstein-journals.orgdurham.ac.uk This telescoping of reactions minimizes waste and improves efficiency. flinders.edu.au The use of immobilized catalysts or reagents within packed-bed reactors is another area for exploration, which would simplify product purification and allow for catalyst recycling, further enhancing the sustainability of processes involving this key intermediate. durham.ac.uk

Development of Advanced Materials Based on this compound Scaffolds

The electron-deficient nature of the pyrimidine ring makes it a highly attractive component for advanced functional materials , particularly in the field of organic electronics. researchgate.netalfa-chemistry.com Pyrimidine derivatives have been successfully incorporated into materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). alfa-chemistry.comspiedigitallibrary.orgnbinno.com

The this compound scaffold is an ideal starting point for the synthesis of such materials. The iodine atom serves as a crucial reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are primary methods for constructing the complex π-conjugated systems required for these applications. nih.govmdpi.com Future research will likely focus on using this building block to synthesize novel donor-acceptor type molecules where the dimethylpyrimidine unit acts as the electron-accepting core. spiedigitallibrary.org By systematically varying the aromatic or heteroaromatic groups coupled to the pyrimidine scaffold, researchers can fine-tune the material's electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance. nbinno.com The steric hindrance from the methyl groups can also be exploited to influence molecular packing in the solid state, a critical factor for charge transport in organic semiconductors.

Interdisciplinary Research with Materials Science and Biochemistry

The inherent properties of the this compound scaffold position it at the intersection of chemistry, materials science, and biochemistry, creating significant opportunities for interdisciplinary research.

In collaboration with materials scientists , chemists can design and synthesize a library of pyrimidine-based compounds derived from the iodo-precursor for screening in next-generation electronic devices. researchgate.netnbinno.com This collaborative effort would involve a feedback loop of molecular design, synthesis, device fabrication, and characterization to establish clear structure-property relationships. The intermolecular interactions observed in the crystal structure of this compound, such as π–π stacking and halogen bonding (I···N contacts), suggest that derivatives could be designed to promote specific self-assembly behaviors, a key aspect in creating ordered thin films for high-performance electronics. nih.govresearchgate.net

In the realm of biochemistry and medicinal chemistry , the pyrimidine core is a "privileged scaffold" found in numerous biologically active molecules and FDA-approved drugs. nih.govnih.govnih.gov It is a key component of DNA/RNA bases and a common motif in kinase inhibitors and other therapeutic agents. acs.orgrsc.orgresearchgate.net The this compound building block is an excellent starting point for generating libraries of novel compounds for drug discovery programs. mdpi.comnih.gov Using high-throughput cross-coupling reactions, diverse functional groups can be introduced at the 2-position to probe interactions with biological targets like enzymes and receptors. tandfonline.comnih.gov This approach enables systematic Structure-Activity Relationship (SAR) studies, which are fundamental to modern medicinal chemistry and the development of new therapeutic agents. nih.gov

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Iodo-4,6-dimethylpyrimidine and characterizing its purity?

- Synthesis : The compound is commonly synthesized via halogenation of 4,6-dimethylpyrimidine using iodine in the presence of oxidizing agents. Cross-coupling reactions (e.g., Suzuki-Miyaura) often utilize it as a precursor due to its reactive iodine substituent .

- Characterization : Purity is assessed via -NMR, -NMR, and mass spectrometry. Single-crystal X-ray diffraction (SCXRD) confirms structural integrity, with crystal parameters including orthorhombic space group Pnma, , , , and .

| Crystallographic Data | Values |

|---|---|

| Space group | Pnma |

| Unit cell volume () | 807.8 ų |

| -factor | 0.026 |

| Data-to-parameter ratio | 14.3 |

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?

- Methodology : SCXRD data are collected using a Bruker SMART APEXII CCD diffractometer with MoKα radiation (). Absorption correction is applied via SADABS, and structures are refined using SHELXL (full-matrix least-squares on ) .

- Key steps :

Crystal mounting and alignment.

Data collection (-range: 2.8–25.5°).

Structure solution via direct methods (SHELXS/SHELXD).

Refinement of atomic coordinates and thermal parameters.

Advanced Research Questions

Q. What factors contribute to the unexpected lower reactivity of this compound in Suzuki-Miyaura cross-coupling reactions compared to chloro derivatives?

- Background : Despite the higher polarization of the C–I bond, yields for Suzuki couplings with this compound (16%) are lower than those with 3-chloro-6-phenyl-4-(trifluoromethyl)pyridazine (44%) .

- Analysis :

- Electronic effects : Electron-withdrawing groups (e.g., CF) on chloro derivatives activate the C–Cl bond, enhancing reactivity.

- Steric hindrance : The methyl groups in this compound may hinder catalyst access to the reactive site.

- Methodological recommendations : Optimize catalyst systems (e.g., Pd(PPh)/AsPh) and reaction solvents (e.g., DMF/water mixtures) to mitigate steric effects .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound across different studies?

- Contradiction sources : Variability in catalyst loading, solvent polarity, and temperature gradients.

- Resolution strategies :

Systematic screening : Use design-of-experiment (DoE) approaches to isolate critical variables.

Control experiments : Compare reactivity under identical conditions (e.g., 80°C, 12 hr, Pd(OAc)/PPh).

Computational modeling : Apply density functional theory (DFT) to predict electronic and steric contributions to reactivity .

Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?

- Quantum tools :

- DFT : Calculates HOMO/LUMO energies to assess nucleophilic/electrophilic sites.

- QSAR : Correlates molecular descriptors (e.g., polarizability, dipole moment) with biological or catalytic activity .

Data Contradiction Analysis

Q. Why do crystallographic studies report divergent bond lengths for this compound?

- Observed variance : Mean C–C bond lengths range from 1.35–1.40 Å across studies.

- Root causes :

- Thermal motion : Higher temperature data collection increases atomic displacement parameters (ADPs).

- Refinement protocols : Differences in SHELXL weighting schemes (e.g., ) impact bond-length precision .

- Mitigation : Standardize refinement parameters and validate against high-resolution datasets ().

Synthetic Applications

Q. How is this compound utilized in the synthesis of pyrimidine-based ligands?

- Role in catalysis : Serves as a precursor for Pd-catalyzed cross-coupling to generate biaryl pyrimidines. Example: Coupling with arylboronic acids yields ligands for coordination chemistry .

- Case study : Reaction with 2-aminopyridine produces a bidentate ligand, characterized by SCXRD and UV-vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。